N-(2,5-dimethoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of ethanediamides. This compound features a combination of aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,5-dimethoxyphenylamine and 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamine. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include coupling agents, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide may be explored for its potential therapeutic properties. Researchers may study its effects on cellular pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide include other ethanediamides with different substituents on the aromatic rings or different amine groups. Examples include:
- N-(2,5-dimethoxyphenyl)-N’-[2-(piperidin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
- N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(phenyl)ethyl]ethanediamide
Uniqueness
The uniqueness of N-(2,5-dimethoxyphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-32-19-10-11-24(33-2)22(16-19)28-26(31)25(30)27-17-23(29-12-14-34-15-13-29)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16,23H,12-15,17H2,1-2H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMNNFIYGWZENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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